Nc1ncnc2[nH]nc(I)c12
. The structure was characterized using 1H NMR, 13C NMR, ESI-MS, and X-ray single crystal diffraction .
The synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves several key steps:
The synthesis can also involve various hydrazines and carbonitriles in the presence of bases like triethylamine to form substituted derivatives, which can then be further modified to yield the target compound .
The molecular structure of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a fused bicyclic system consisting of a pyrazole ring and a pyrimidine ring. Key structural characteristics include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are often employed to confirm the structure and purity of synthesized compounds .
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine participates in various chemical reactions that expand its utility:
The mechanism of action for compounds like 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily revolves around their role as kinase inhibitors. These compounds interact with specific binding sites on kinases, disrupting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival.
Research indicates that these compounds may inhibit Src kinase activity, which is implicated in various cancers and inflammatory diseases. The exact binding interactions often involve hydrogen bonds between the amino group and specific residues within the kinase active site, contributing to their inhibitory effects .
The physical properties of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:
Chemical properties include:
The applications of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine are diverse:
The compound is systematically named according to IUPAC conventions as 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This name reflects its core bicyclic heteroaromatic system: a pyrimidine ring (positions 4–6) fused to a pyrazole ring (positions 1–3), with an amino group (–NH₂) at position 4 of the pyrimidine and an iodine substituent at position 3 of the pyrazole. The "1H" designation indicates the prototropic tautomerism at the pyrazole N1-H site.
Common synonyms include 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine and 3-iodo-4-aminopyrazolopyrimidine. Registry identifiers include CAS RN 151266-23-8, PubChem CID 1519489, and MDL number MFCD03787931 [1] [6] [10].
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
CAS RN | 151266-23-8 |
PubChem CID | 1519489 |
MDL Number | MFCD03787931 |
Common Synonyms | 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine; 3-Iodo-4-aminopyrazolopyrimidine |
The molecular formula C₅H₄IN₅ (MW = 261.03 g/mol) defines a planar bicyclic scaffold. The pyrazole and pyrimidine rings are fused, with bond angles and lengths typical of aromatic heterocycles. Key structural features include:
Figure 1: Tautomeric Equilibrium
Tautomer A (1H-form) Tautomer B (2H-form) N1-H N1 | | I-C=N I-C=N / \ / \ N2-C C-NH₂ N2-C C-NH₂ | | | | C====N H-N====C
NMR Spectroscopy
¹H NMR (DMSO-d₆) exhibits four key signals:
¹³C NMR confirms seven distinct carbon environments, including:
IR Spectroscopy
Key absorptions (KBr pellet, cm⁻¹):
UV-Vis Spectroscopy
In methanol: λₘₐₓ = 282 nm (ε ≈ 10,000 M⁻¹cm⁻¹), attributed to π→π* transitions of the conjugated heteroaromatic system. A minor peak at 230 nm arises from n→π* transitions [1] [10].
Table 2: Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 12.90 ppm (s, 1H) | Pyrazole N1–H |
δ 8.15 ppm (s, 1H) | Pyrimidine H6 | |
IR | 3350, 3180 cm⁻¹ | N–H stretches |
UV-Vis | 282 nm | π→π* transition |
Single-crystal X-ray diffraction reveals:
Figure 2: Hydrogen-Bonding Network in Crystals
Molecule A: N1–H⋯N2' (Molecule B) Molecule A: H₂N–C4⋯N2'' (Molecule C)
Table 3: Crystallographic Properties
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Melting Point | >300°C |
Density | 2.92 g/cm³ |
Hydrogen Bonds | N–H⋯N (2.85–3.10 Å) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9